molecular formula C11H15NO2 B14849658 2-Hydroxy-6-isopropyl-N-methylbenzamide

2-Hydroxy-6-isopropyl-N-methylbenzamide

Cat. No.: B14849658
M. Wt: 193.24 g/mol
InChI Key: ITKIYPZXUGVZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-isopropyl-N-methylbenzamide is an organic compound with a complex structure that includes a hydroxyl group, an isopropyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-isopropyl-N-methylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-6-isopropyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-isopropyl-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-6-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)8-5-4-6-9(13)10(8)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI Key

ITKIYPZXUGVZQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.